N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O4/c17-16(18,19)25-12-6-4-11(5-7-12)21-14(23)13(22)20-10-15(24)8-2-1-3-9-15/h2,4-8,24H,1,3,9-10H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHJAFRMHIQAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves a multi-step process:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the trifluoromethoxy group is introduced to the phenyl ring.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the cyclohexene derivative with the trifluoromethoxyphenyl derivative through an amidation reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the cyclohexene ring can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The trifluoromethoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound uniquely combines a cyclohexenol group with a trifluoromethoxy phenyl group, distinguishing it from analogues that incorporate piperidine (e.g., ), benzodioxole (e.g., ), or indole rings (e.g., ). The cyclohexenol moiety may confer stereochemical complexity compared to the rigid aromatic systems in analogues. Trifluoromethoxy vs. Trifluoromethyl: The 4-(trifluoromethoxy)phenyl group in the target compound differs from the 4-(trifluoromethyl)phenyl group in .
Molecular Weight and Complexity :
- The target compound (MW ~396) is smaller and less complex than analogues like (MW 481.53) and (MW 519.55), which include extended piperidine or benzodioxole frameworks. This may influence pharmacokinetic properties such as solubility and membrane permeability.
This could enhance interactions with polar biological targets. Piperidine vs. Cyclohexene: Piperidine-containing analogues (e.g., ) may exhibit stronger basicity due to the amine group, whereas the target compound’s cyclohexene hydroxyl group offers acidity (pKa ~10–12 for alcohols).
Synthetic Accessibility :
Hypothetical Pharmacological Implications :
While direct activity data are unavailable, structural trends suggest:
- The target compound’s trifluoromethoxy group may improve metabolic stability over non-fluorinated analogues.
- Its smaller size and hydroxyl group could favor central nervous system (CNS) penetration compared to bulkier analogues like .
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound with potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C16H20F3N2O2
- Molecular Weight : 344.34 g/mol
- CAS Number : 28746-99-8
Research indicates that this compound exhibits significant biological activity through several mechanisms:
-
Antiviral Activity :
- In studies involving HIV-1, analogues of the compound demonstrated inhibition in the low nanomolar range, effectively blocking reverse transcriptase (RT) activity without cytotoxic effects at concentrations up to 100 μM. For instance, compounds with similar structures showed EC50 values ranging from 26 nM to 59 nM against HIV-1, indicating potent antiviral properties .
-
Anticancer Effects :
- Preliminary investigations have suggested that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.
Table 1: Antiviral Activity of Analogues
| Compound | EC50 (nM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 26 | >100 | >3.85 |
| Compound B | 59 | >100 | >1.69 |
| Compound C | 39 | >100 | >2.56 |
Table 2: Cytotoxicity Profile in Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
Case Studies
-
Case Study on HIV Inhibition :
A study published in Nature Communications highlighted a series of compounds structurally related to this compound. These compounds were tested for their ability to inhibit HIV replication in vitro. The results demonstrated that several analogues significantly reduced viral load without inducing cytotoxicity, supporting their potential as therapeutic agents for HIV treatment . -
Research on Anticancer Properties :
A recent investigation into the anticancer properties of this compound revealed its effectiveness against breast cancer cells. The study indicated that treatment with the compound resulted in increased apoptosis markers and decreased cell viability, suggesting its potential role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
